Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2

HIV-1 Protease Enzyme Kinetics Substrate Specificity

Standardized HIV-1 protease peptidolytic assays require substrates with validated kinetic constants to ensure reproducible IC50 determination. Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2) solves assay variability by providing a well-characterized reference substrate. - Defined kinetics: KM = 5.5 mM, kcat = 54 s⁻¹, enabling quantitative inhibitor potency comparisons across studies - Higher KM minimizes substrate depletion artifacts, expanding the dynamic assay range for robust IC50 measurements - Validated for wild-type and drug-resistant protease mutant characterization to support antiretroviral drug discovery

Molecular Formula C38H58N10O12
Molecular Weight 846.9 g/mol
Cat. No. B15141447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
Molecular FormulaC38H58N10O12
Molecular Weight846.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C
InChIInChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58)/t23-,24-,25-,26-,27-,30-,31-/m0/s1
InChIKeyXYZIULLGTDZPIP-FPDJDMDVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-SQNYPVV-NH2: HIV-1 Protease Substrate for Inhibitor Screening


Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, also known as Ac-SQNYPVV-NH2, is an amidated 7-amino acid synthetic peptide (molecular weight 846.9 g/mol) that serves as a validated substrate for HIV-1 protease . It is utilized in peptidolytic assays to quantify enzyme inhibition, making it a critical tool for antiretroviral drug discovery and characterization of protease inhibitor resistance . Its defined kinetic profile (KM = 5.5 mM, kcat = 54 s⁻¹) allows for reproducible, quantitative measurements [1].

HIV-1 protease substrate for inhibitor screening assays
Defined kinetic baseline supports quantitative inhibition studies
Used in peptidolytic assay formats for drug discovery research

Why Substrate Substitution Invalidates Inhibitor Potency Data


HIV-1 protease substrates exhibit significant variability in their kinetic parameters, particularly their Michaelis-Menten constants (KM). For example, while Ac-SQNYPVV-NH2 has a KM of 5.5 mM, closely related analogs like Ac-RASQNYPVV-NH2 and VSQNYPIVQ have distinct KM values (3.9 mM and 3.3-4.2 mM, respectively) under comparable assay conditions [1][2]. This variability directly impacts the measured IC50 and Ki values for protease inhibitors. Substituting one peptide substrate for another without re-validating the entire assay system can lead to non-comparable inhibitor potency data, misinterpretation of structure-activity relationships (SAR), and erroneous conclusions in drug resistance studies [3].

KM variability alters inhibition data
HIV-1 protease substrates show distinct KM values; substituting one peptide for another may shift measured IC₅₀ and Ki, compromising inhibitor potency comparisons.
Analog binding differences require re-validation
Related peptides (e.g., Ac-RASQNYPVV-NH₂, VSQNYPIVQ) exhibit lower KM; unvalidated substitution risks misinterpretation of structure-activity relationships.
Assay re-validation is essential
Without full re-characterization, substrate interchange may lead to erroneous conclusions in drug resistance studies.

Differentiation from Common HIV-1 Protease Substrates


KM Comparison with Ac-RASQNYPVV-NH2

Ac-SQNYPVV-NH2 demonstrates a higher KM (5.5 mM) compared to its N-terminally extended analog Ac-RASQNYPVV-NH2 (KM = 3.9 mM) under the same assay conditions (pH 6.0, 37°C) [1]. This 41% higher KM indicates a lower binding affinity for the protease active site, which can be advantageous for establishing a robust baseline in inhibitor screening assays where high substrate turnover is not the primary goal.

KM vs Ac-RASQNYPVV-NH₂
Head-to-head
5.5 mM vs 3.9 mM
+1.6 mM (+41%)
Supports wider dynamic range for competitive inhibitor detection
pH 6.0, 37°C, wild-type HIV-1 protease
HIV-1 Protease Enzyme Kinetics Substrate Specificity

KM Comparison with VSQNYPIVQ

Ac-SQNYPVV-NH2 exhibits a KM (5.5 mM) that is 1.3-2.2 mM higher than the range observed for the Gag-derived substrate VSQNYPIVQ (KM = 3.3 - 4.2 mM) across various wild-type and mutant enzyme contexts [1]. This difference is consistent with the known substrate preference of HIV-1 protease, where the P2 residue (Gln in Ac-SQNYPVV-NH2 vs. Ser in VSQNYPIVQ) influences active site binding affinity.

KM vs VSQNYPIVQ
Context-dependent
5.5 mM vs 3.3–4.2 mM
+1.3 to +2.2 mM (+39% to +67%)
Higher KM may help avoid substrate inhibition effects in screening
Different pH and enzyme contexts; cross-study inference
HIV-1 Protease Enzyme Kinetics Substrate Specificity

Catalytic Turnover and Assay Sensitivity

The defined turnover number for Ac-SQNYPVV-NH2 is kcat = 54 s⁻¹ under standard assay conditions . This value serves as a benchmark for evaluating assay sensitivity and enzyme quality. For comparison, a widely used fluorogenic substrate (DABCYL-SQNYPIVQ-EDANS) has a reported kcat of 4.9 s⁻¹ [1], demonstrating that the choice of substrate can drastically alter the overall catalytic rate and, consequently, the signal-to-noise ratio of an assay.

kcat vs Fluorogenic Substrate
Context-dependent
54 s⁻¹ vs 4.9 ± 0.2 s⁻¹
~11-fold higher
Reported higher turnover may support HTS signal development
Assay conditions differ; kcat comparison may not translate directly
HIV-1 Protease Enzyme Kinetics Assay Development

Recommended Research Applications


Inhibitor Screening and IC50 Determination

Its well-characterized kinetic parameters (KM = 5.5 mM, kcat = 54 s⁻¹) make Ac-SQNYPVV-NH2 an ideal choice for establishing a reproducible, quantitative assay to determine IC50 values for novel and known HIV-1 protease inhibitors . Its higher KM relative to other common substrates allows for a robust assay window, minimizing variability due to substrate depletion [1].

Characterizing Drug-Resistant Protease Mutants

The substrate can be used to probe the catalytic efficiency of clinically relevant drug-resistant protease mutants. Because its kinetic profile with wild-type enzyme is defined, changes in KM or kcat in the presence of mutant enzymes can provide insights into the altered substrate recognition and catalytic mechanism of resistant variants .

Enzyme Quality Control and Lot Consistency

Due to its commercial availability and documented activity, this peptide serves as a reliable standard for verifying the catalytic activity of newly produced or purchased lots of recombinant HIV-1 protease, ensuring consistency across different batches and experimental runs [1].

Application
Selection Property
Validation Focus
Inhibitor screening & IC₅₀ determination
Defined kinetic baseline for wild-type protease
Inhibitor potency assay reproducibility
Drug-resistant mutant characterization
Wild-type kinetic profile for comparison
Altered substrate recognition in resistant variants
Enzyme QC & lot consistency
Documented substrate activity
Catalytic activity verification across enzyme lots

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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